

# RO4929097 Combination Therapies: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | RO4929097 |           |
| Cat. No.:            | B610519   | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of clinical studies evaluating **RO4929097** in combination with various anti-cancer agents. **RO4929097** is an orally administered small molecule that inhibits gamma-secretase, a key enzyme in the Notch signaling pathway, which is frequently dysregulated in cancer.

This guide summarizes key quantitative data from several combination therapy studies in structured tables for easy comparison. Detailed experimental protocols for pivotal trials are provided, along with visualizations of the underlying signaling pathways and experimental workflows to offer a deeper understanding of the therapeutic strategies.

# Comparative Efficacy and Safety of RO4929097 Combination Therapies

The following tables summarize the quantitative data from key clinical trials of **RO4929097** in combination with other cancer therapies. These tables provide a comparative overview of the recommended phase II dose (RP2D), maximum tolerated dose (MTD), and clinical outcomes.

Table 1: **RO4929097** in Combination with Chemotherapy



| Combin<br>ation<br>Agent           | Cancer<br>Type                                               | Phase | Number<br>of<br>Patients | Recom<br>mended<br>Phase II<br>Dose<br>(RP2D) /<br>MTD                                                                | Key<br>Efficacy<br>Results                                                                          | Dose-<br>Limiting<br>Toxicitie<br>s (DLTs)                                 | Referen<br>ce |
|------------------------------------|--------------------------------------------------------------|-------|--------------------------|-----------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------|---------------|
| Capecita<br>bine                   | Advance<br>d Solid<br>Tumors                                 |       | 30                       | RO49290 97: 20 mg daily (3 days/wee k) + Capecita bine: 1000 mg/m² twice daily (14 days on, 7 days off)               | 3 Partial Respons es (PR) in fluoropyri midine- refractory colon cancer and cervical cancer. [1][2] | Hypopho sphatemi a, fatigue, nausea/v omiting.                             | [1][2]        |
| Paclitaxel<br>+<br>Carbopla<br>tin | Triple-<br>Negative<br>Breast<br>Cancer<br>(Neoadju<br>vant) |       | 14                       | MTD not determin ed; 10 mg RO49290 97 daily (days 1-3, 8-10, 15-17 of a 21-day cycle) was the likely dose for further | patients (36%) achieved pathologi cal complete response (pCR).[3] [4]                               | Grade 4<br>thromboc<br>ytopenia,<br>Grade 3<br>hyperten<br>sion.[3]<br>[4] | [3][4]        |



|                 |                              |   |    | develop<br>ment.[3]<br>[4]                                                                                                                                  |                                                                                |                                                                          |     |
|-----------------|------------------------------|---|----|-------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------|--------------------------------------------------------------------------|-----|
| Gemcitab<br>ine | Advance<br>d Solid<br>Tumors | I | 18 | RO49290<br>97: 30<br>mg daily<br>(days 1-<br>3, 8-10,<br>15-17,<br>22-24 of<br>a 28-day<br>cycle) +<br>Gemcitab<br>ine: 1000<br>mg/m²<br>(days 1,<br>8, 15) | 1 PR in nasophar yngeal cancer; 3 patients with stable disease > 4 months. [5] | Grade 3 transami nitis, maculop apular rash, prolonge d neutrope nia.[5] | [5] |

Table 2: RO4929097 in Combination with Targeted Therapies



| Combin<br>ation<br>Agent | Cancer<br>Type                         | Phase | Number<br>of<br>Patients                   | Recom<br>mended<br>Phase II<br>Dose<br>(RP2D) /<br>MTD                                                       | Key<br>Efficacy<br>Results                                       | Dose-<br>Limiting<br>Toxicitie<br>s (DLTs) | Referen<br>ce |
|--------------------------|----------------------------------------|-------|--------------------------------------------|--------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------|--------------------------------------------|---------------|
| Vismode<br>gib           | Advance<br>d<br>Sarcoma                | lb/II | 42<br>(Phase<br>Ib: 9,<br>Phase II:<br>33) | RO49290<br>97: 15<br>mg daily<br>+<br>Vismode<br>gib: 150<br>mg daily                                        | No<br>objective<br>response<br>s.[6][7]                          | No DLTs<br>in Phase<br>Ib.[6][7]           | [6][7]        |
| Temsiroli<br>mus         | Advance<br>d Solid<br>Tumors           | lb    | 17                                         | RO49290<br>97: 20<br>mg daily<br>(3 days<br>on/4<br>days off)<br>+<br>Temsiroli<br>mus:<br>37.5 mg<br>weekly | patients (73%) had stable disease as their best response .[8][9] | Grade 3 rash and mucositis .[8][9]         | [8][9]        |
| Exemest<br>ane           | ER+<br>Metastati<br>c Breast<br>Cancer | lb    | 15                                         | Not<br>specified                                                                                             | patients had stable disease for ≥ 6 months.                      | Well-<br>tolerated.                        |               |

### **Experimental Protocols**



Detailed methodologies for the key clinical trials are outlined below, providing insights into the study design and execution.

### **RO4929097** and Capecitabine in Advanced Solid Tumors

This Phase I dose-escalation study utilized a standard 3+3 design to determine the MTD and RP2D of the combination.[1]

- Patient Population: Patients with refractory solid tumors.[1]
- Treatment Regimen: Capecitabine was administered at a fixed dose of 1000 mg/m² orally twice daily for 14 days of a 21-day cycle. The dose of RO4929097 was escalated, starting at 20 mg orally once daily for three consecutive days, followed by four days off, repeated weekly.[1]
- Toxicity Assessment: Dose-limiting toxicities were evaluated during the first cycle.
- Response Evaluation: Tumor response was assessed using Response Evaluation Criteria in Solid Tumors (RECIST).

## RO4929097 with Neoadjuvant Paclitaxel and Carboplatin in Triple-Negative Breast Cancer

This was a Phase I dose-escalation study to determine the MTD of **RO4929097** in combination with neoadjuvant chemotherapy.[3][4]

- Patient Population: Patients with operable triple-negative breast cancer.[3]
- Treatment Regimen: Patients received carboplatin (AUC 6) intravenously on day 1, weekly paclitaxel (80 mg/m²) intravenously, and escalating doses of RO4929097 (starting at 10 mg) orally on days 1-3, 8-10, and 15-17 of a 21-day cycle for six cycles.[3][4] Following neoadjuvant therapy, patients underwent definitive breast surgery.[10]
- Primary Objective: To determine the MTD of RO4929097 in this combination.[3][4]
- Secondary Objectives: To assess safety, pharmacokinetics, and pathological complete response (pCR).[3][4]





#### RO4929097 and Vismodegib in Advanced Sarcoma

This was a Phase Ib/II randomized study evaluating the combination of a Notch inhibitor and a Hedgehog inhibitor.[6][7]

- Study Design: The Phase Ib portion was a 3+3 dose-escalation to determine the RP2D. The Phase II portion was a randomized trial comparing **RO4929097** alone to the combination with vismodegib.[6]
- Treatment Regimen (Phase Ib): Patients received vismodegib 150 mg daily for a 21-day lead-in period, followed by concurrent daily RO4929097 (starting at 10 mg) and vismodegib in 21-day cycles.[6]
- Primary Objective (Phase II): To assess progression-free survival.[6]

### **Signaling Pathways and Experimental Workflows**

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of **RO4929097**, the interplay with combination partners, and the workflows of the clinical studies.













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

 1. A Multicenter Phase 1 Study of γ -secretase inhibitor RO4929097 in Combination with Capecitabine in Refractory Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]



- 2. A multicenter phase 1 study of γ -secretase inhibitor RO4929097 in combination with capecitabine in refractory solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase I study of an oral selective gamma secretase (GS) inhibitor RO4929097 in combination with neoadjuvant paclitaxel and carboplatin in triple negative breast cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A phase I study of the oral gamma secretase inhibitor R04929097 in combination with gemcitabine in patients with advanced solid tumors (PHL-078/CTEP 8575) PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Phase Ib/II Randomized Study of RO4929097, a Gamma Secretase or Notch Inhibitor with or without Vismodegib, a Hedgehog Inhibitor, in Advanced Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Phase Ib/II Randomized Study of RO4929097, a Gamma-Secretase or Notch Inhibitor with or without Vismodegib, a Hedgehog Inhibitor, in Advanced Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase Ib combination study of RO4929097, a gamma-secretase inhibitor, and temsirolimus in patients with advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase Ib combination study of RO4929097, a gamma-secretase inhibitor, and temsirolimus in patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [RO4929097 Combination Therapies: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610519#ro4929097-combination-therapy-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com